molecular formula C19H19N3O3 B7707913 N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide

Cat. No.: B7707913
M. Wt: 337.4 g/mol
InChI Key: MGHYZIRLMQYCHF-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide typically involves the following steps:

    Formation of the oxadiazole ring: This can be achieved by the cyclization of a suitable hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Attachment of the benzamide moiety: The oxadiazole intermediate is then reacted with a benzoyl chloride derivative in the presence of a base such as triethylamine to form the benzamide linkage.

    Introduction of the 3-methoxypropyl group: The final step involves the alkylation of the amide nitrogen with 3-methoxypropyl bromide in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxypropyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The oxadiazole ring can be reduced to form a hydrazine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

    Substitution: Reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed

    Oxidation: Formation of 3-methoxypropyl aldehyde or 3-methoxypropionic acid.

    Reduction: Formation of a hydrazine derivative.

    Substitution: Formation of nitro or bromo derivatives of the phenyl ring.

Scientific Research Applications

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It has been studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Material Science: It can be used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology: It has been investigated for its role in modulating biological pathways and as a probe for studying enzyme activities.

    Industry: It can be used as an intermediate in the synthesis of more complex molecules and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins involved in inflammation, microbial growth, or cancer cell proliferation.

    Pathways Involved: It can modulate signaling pathways such as the NF-κB pathway in inflammation, the cell cycle in cancer, or metabolic pathways in microbes.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)acetamide
  • N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)thiobenzamide
  • N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzylamine

Uniqueness

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its methoxypropyl group enhances its solubility and bioavailability, while the oxadiazole ring provides stability and a scaffold for further functionalization.

Properties

IUPAC Name

N-(3-methoxypropyl)-2-(3-phenyl-1,2,4-oxadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-24-13-7-12-20-18(23)15-10-5-6-11-16(15)19-21-17(22-25-19)14-8-3-2-4-9-14/h2-6,8-11H,7,12-13H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGHYZIRLMQYCHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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